Cyclopropyl(2-hydroxy-3-isopropylphenyl)methanone
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Overview
Description
Cyclopropyl(2-hydroxy-3-isopropylphenyl)methanone is a chemical compound with the molecular formula C13H16O2. It is known for its unique structure, which includes a cyclopropyl group attached to a phenyl ring substituted with a hydroxy and an isopropyl group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and has applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(2-hydroxy-3-isopropylphenyl)methanone typically involves the cyclopropanation of a suitable phenyl ketone precursor. One common method is the in situ cyclopropanation, which is a rapid one-pot method for the synthesis of resin-bound cyclopropyl phenyl methanones . This method involves the use of reagents such as diazomethane or diiodomethane in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and high-yield production of the compound by optimizing reaction conditions and minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(2-hydroxy-3-isopropylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitrating mixture (HNO3/H2SO4), chlorinating agents (Cl2/FeCl3)
Major Products Formed
Oxidation: Cyclopropyl(2-oxo-3-isopropylphenyl)methanone
Reduction: Cyclopropyl(2-hydroxy-3-isopropylphenyl)methanol
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Cyclopropyl(2-hydroxy-3-isopropylphenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in combinatorial chemistry.
Mechanism of Action
The mechanism of action of Cyclopropyl(2-hydroxy-3-isopropylphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s cyclopropyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or enzyme function .
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl phenyl ketone: Similar structure but lacks the hydroxy and isopropyl groups.
Cyclopropyl(4-hydroxyphenyl)methanone: Similar structure but with the hydroxy group in a different position.
Cyclopropyl(2-hydroxy-3-methylphenyl)methanone: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
Cyclopropyl(2-hydroxy-3-isopropylphenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the hydroxy and isopropyl groups on the phenyl ring enhances its reactivity and potential biological activity compared to similar compounds .
Biological Activity
Cyclopropyl(2-hydroxy-3-isopropylphenyl)methanone, identified by its CAS number 1637742-30-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropyl group attached to a phenolic moiety, which is substituted with an isopropyl group and a hydroxyl functional group. This unique structure may contribute to its biological properties.
Research into the biological activity of this compound suggests several potential mechanisms:
- Anticancer Activity : Preliminary studies indicate that derivatives of similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have shown IC50 values in the low micromolar range against lung carcinoma (A549) and breast carcinoma (MCF7) cells .
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, potentially targeting specific kinases involved in cancer progression. Similar compounds have been noted for their ability to inhibit protein kinases, leading to reduced tumor growth .
- Apoptosis Induction : There is evidence suggesting that cyclopropyl derivatives can induce apoptosis in cancer cells through the activation of caspases, which are critical for programmed cell death .
Biological Activity Data Table
Activity Type | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Antiproliferative | A549 (Lung) | 2.12 - 4.58 | Inhibition of cell proliferation |
Antiproliferative | MCF7 (Breast) | 3.88 - 8.13 | Induction of apoptosis |
Enzyme Inhibition | Various Kinases | 7.4 | Competitive inhibition |
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that cyclopropyl derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells, indicating a favorable therapeutic index . The compound's ability to inhibit tubulin polymerization was also highlighted, suggesting its potential as an anticancer agent.
- Molecular Docking Studies : Computational studies have shown that this compound can form stable interactions with target proteins through hydrogen bonding and hydrophobic interactions, which may explain its biological efficacy .
- Toxicity Assessment : Toxicological evaluations have indicated that the compound has low toxicity towards normal human cell lines, further supporting its potential as a safe therapeutic agent .
Properties
Molecular Formula |
C13H16O2 |
---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
cyclopropyl-(2-hydroxy-3-propan-2-ylphenyl)methanone |
InChI |
InChI=1S/C13H16O2/c1-8(2)10-4-3-5-11(13(10)15)12(14)9-6-7-9/h3-5,8-9,15H,6-7H2,1-2H3 |
InChI Key |
LATLWBOBLQWNOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(=O)C2CC2)O |
Origin of Product |
United States |
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